molecular formula C9H7NO2 B118816 1,5-Isoquinolinediol CAS No. 5154-02-9

1,5-Isoquinolinediol

Cat. No. B118816
CAS RN: 5154-02-9
M. Wt: 161.16 g/mol
InChI Key: LFUJIPVWTMGYDG-UHFFFAOYSA-N
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Description

1,5-Isoquinolinediol is an isoquinolinol that is isoquinoline in which the hydrogens at positions 1 and 5 are replaced by hydroxy groups . It can be used as a reagent in the preparation of PARP inhibitor .


Synthesis Analysis

1,5-Isoquinolinediol has been identified as a potent candidate for a universal anti-aging agent for different tissues . It was selected using a minimally modified connectivity map and its choice was validated in vitro .


Molecular Structure Analysis

The molecular formula of 1,5-Isoquinolinediol is C9H7NO2 . The IUPAC name is 5-hydroxy-2H-isoquinolin-1-one . The InChI is 1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) .


Chemical Reactions Analysis

1,5-Isoquinolinediol is an inhibitor of both PARP-1 (poly (ADP-ribose) polymerase-1) and NOS2 (inducible nitric oxide synthase) .

Scientific Research Applications

1. Potential as a Universal Anti-Aging Agent

1,5-Isoquinolinediol has been identified as a candidate for a universal anti-aging agent. Research suggests that it can efficiently suppress the rate of replicative senescence in murine embryonic fibroblasts at a concentration of 0.1 μM without causing cell death. Its effectiveness is heightened under oxidative stress conditions, indicating its potential in prolonging life and mitigating aging effects in various tissues (Park et al., 2015).

2. Enhancing Corneal Epithelial Innervation and Wound Healing

In diabetic rats, 1,5-Isoquinolinediol has shown to improve corneal epithelial innervation and accelerate wound healing. It also appears to maintain corneal sensitivity, which is typically reduced in diabetic conditions. These findings suggest its therapeutic potential in diabetic corneal conditions (Byun et al., 2015).

3. Reversing Neurobehavioral and Neurochemical Alterations in Diabetic Brains

1,5-Isoquinolinediol has been used to study its effects on neurobehavioral and neurochemical changes in diabetic brains. The compound showed improvement in cognitive deficits and neurotransmitter levels in the hippocampus, indicating its role in managing diabetes-induced neurobehavioral alterations (Jangra et al., 2014).

4. Correction of Brain Dysfunctions Induced by Diabetes

Research has demonstrated that 1,5-Isoquinolinediol can correct brain dysfunctions induced by experimental diabetes. This includes affecting inflammatory processes and activation of poly(ADP-ribose) polymerase-1 in diabetic neuropathy, suggesting its therapeutic potential in treating brain dysfunctions related to diabetes (Guzyk et al., 2017).

5. Neuroprotective Effect in Cerebral Ischemia

1,5-Isoquinolinediol has been found to provide neuroprotection in rat models of transient focal cerebral ischemia. It showed significant reduction in neurological deficits, cerebral infarct volume, and oxidative stress, especially when used in combination with other drugs (Singh et al., 2014).

6. Reducing Aldosterone-Induced Endothelial Dysfunction

The compound has been studied for its role in preventing endothelial dysfunction caused by aldosterone in rats. It appears to counteract the loss of endothelium-dependent vasodilation, indicating its potential use in conditions associated with endothelial dysfunction (Tasatargil et al., 2009).

7. Cognitive and Neurochemical Improvements in Alcohol and Stress-Exposed Animals

Studies have shown that 1,5-Isoquinolinediol can prevent cognitive deficits and neurochemical alterations in animals exposed to alcohol and stress. This suggests its potential in treating conditions involving oxidative stress and PARP overactivation (Pant et al., 2017).

8. Counteracting Diabetes-Induced Retinal Alterations

1,5-Isoquinolinediol has been effective in counteracting diabetes-induced retinal alterations, such as overexpression of vascular endothelial growth factor. This implies its potential application in treating diabetic retinopathy and possibly other retinopathies (Obrosova et al., 2004).

Safety And Hazards

1,5-Isoquinolinediol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

1,5-Isoquinolinediol has cell protective and neuroprotective properties . Its potential as a universal anti-aging agent for different tissues is being explored .

Relevant Papers The paper titled “Pharmacogenomic analysis indicates potential of 1,5-isoquinolinediol as a universal anti-aging agent for different tissues” discusses the potential of 1,5-Isoquinolinediol as a universal anti-aging agent .

properties

IUPAC Name

5-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUJIPVWTMGYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199505
Record name 5-Hydroxy-1(2H)-isoquinolinone
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URL https://comptox.epa.gov/dashboard/DTXSID60199505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Isoquinolinediol

CAS RN

5154-02-9
Record name 1,5-Isoquinolinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5154-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dihydroxyisoquinoline
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Record name 1,5-isoquinolinediol
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Record name 5-Hydroxy-1(2H)-isoquinolinone
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Record name 1,5-Isoquinolinediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
333
Citations
A Jangra, AK Datusalia, SS Sharma - Neurological Research, 2014 - Taylor & Francis
Objective: In this study, we have evaluated the involvement of nitrosative stress and poly-ADP ribosyl polymerase (PARP) in diabetes induced neurobehavioral and neurochemical …
Number of citations: 29 www.tandfonline.com
G Mohammad, SH Alrashed, AI Almater… - Journal of Ocular …, 2018 - liebertpub.com
Purpose: To examine the effects of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitor 1,5-isoquinolinediol (IQ) on nicotinamide adenine dinucleotide phosphate (NADPH) oxidase-…
Number of citations: 8 www.liebertpub.com
MS Park, JS Choi, W Lee, YJ Yang, J Kim, GJ Lee… - Oncotarget, 2015 - ncbi.nlm.nih.gov
The natural aging of multicellular organisms is marked by a progressive decline in the function of cells and tissues. The accumulation of senescent cells in tissues seems to eventually …
Number of citations: 7 www.ncbi.nlm.nih.gov
A Semionov, D Cournoyer… - Biochemistry and Cell …, 2003 - cdnsciencepub.com
Gene targeting is a technique that allows the introduction of predefined alterations into chromosomal DNA. It involves a homologous recombination reaction between the targeted …
Number of citations: 16 cdnsciencepub.com
G Mohammad, MM Siddiquei… - Mediators of …, 2013 - hindawi.com
Retinal neuropathy is an early event in the development of diabetic retinopathy. One of the potential enzymes that are activated by oxidative stress in the diabetic retina is poly (ADP-…
Number of citations: 43 www.hindawi.com
IG Obrosova, AG Minchenko… - International …, 2004 - spandidos-publications.com
We hypothesize that poly (ADP-ribose) polymerase (PARP) activation is an important mechanism in the oxidative stress-related development of diabetic retinopathy. In the experiments …
Number of citations: 82 www.spandidos-publications.com
R Pant, A Jangra, M Kwatra, T Singh, P Kushwah… - Neuroscience …, 2017 - Elsevier
Several studies reported that stress can enhance the consumption of alcohol in humans and animals. However, the combinatorial effect of stress and alcohol on cognitive function and …
Number of citations: 17 www.sciencedirect.com
N Singh, G Sharma, N Singh… - International Journal of …, 2014 - journals.sagepub.com
Background Cerebral ischaemia results in enhanced expression of type 1 angiotensin receptor and oxidative stress. Free radicals due to oxidative stress lead to excessive DNA …
Number of citations: 8 journals.sagepub.com
M Rajesh, P Mukhopadhyay, G Godlewski… - Biochemical and …, 2006 - Elsevier
Inhibitors of poly(ADP-ribose)polymerase (PARP), a nuclear enzyme involved in regulating cell death and cellular responses to DNA repair, show considerable promise in the treatment …
Number of citations: 104 www.sciencedirect.com
R Olszanecki, A Gebska, J Jawien… - Journal of physiology …, 2006 - researchgate.net
Activation of both poly (ADP-ribose) polymerase (PARP) and inducible nitric oxide synthase (NOS-2) have been implicated in the pathogenesis of various forms of inflammation, …
Number of citations: 20 www.researchgate.net

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